molecular formula C16H20O3 B12403512 (6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one

(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one

Cat. No.: B12403512
M. Wt: 260.33 g/mol
InChI Key: KYVMPRMAGALGDM-VYBLIETJSA-N
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Description

(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one is a complex organic compound with a unique structure that includes a furan ring fused to a cyclodecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one typically involves multiple steps, including the formation of the furan ring and the cyclodecane ring. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structure can be modified to create derivatives that can act as probes or inhibitors in biochemical assays.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological targets and its potential as a drug candidate.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of (6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. The pathways involved in its mechanism of action are still under investigation, but they may include signaling pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one include other furan-containing compounds and cyclodecane derivatives. Examples include:

  • 7-methoxy-3,6-dimethyl-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one
  • 3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the methoxy and methylidene groups. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one

InChI

InChI=1S/C16H20O3/c1-10-5-6-14(18-4)11(2)8-13(17)16-12(3)9-19-15(16)7-10/h5-6,9,11,14H,1,7-8H2,2-4H3/b6-5+/t11-,14-/m1/s1

InChI Key

KYVMPRMAGALGDM-VYBLIETJSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C2=C(CC(=C)/C=C/[C@H]1OC)OC=C2C

Canonical SMILES

CC1CC(=O)C2=C(CC(=C)C=CC1OC)OC=C2C

Origin of Product

United States

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